N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide
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Overview
Description
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and nitro groups attached to a phenyl ring, along with a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide typically involves the reaction of 2,5-dichloro-4-nitroaniline with 2-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and appropriate solvents like ethanol or methanol.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound’s nitro and dichloro groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichloro-4-nitrophenyl)acetamide
- N-(2,5-dichloro-4-nitrophenyl)-4-methoxybenzamide
- N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide
Uniqueness
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide is unique due to the presence of the phenoxypropanamide moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-10-5-3-2-4-6-10)15(20)18-13-7-12(17)14(19(21)22)8-11(13)16/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFCMWUOUJDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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